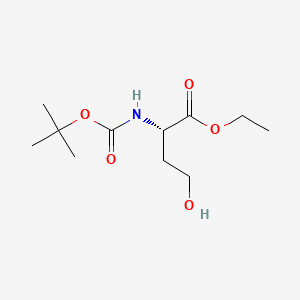

(S)-Éster Etílico de N-Boc-L-homoserina

Descripción general

Descripción

(S)-N-Boc-L-homoserine ethyl ester is a synthetic intermediate in the synthesis of unsaturated caprolactams and monomer units for oxy-peptide nucleic acids from the starting material L-homoserine.

Amino acid derivative useful for the treatment of Alzheimer's disease.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

(S)-Éster Etílico de N-Boc-L-homoserina: es un bloque de construcción valioso en la síntesis orgánica. Se utiliza para introducir la porción homoserina en moléculas más grandes. Este éster, debido a su grupo amino protegido, permite que las reacciones selectivas ocurran en otros sitios funcionales de la molécula sin interferencias. Es particularmente útil en la síntesis de productos naturales complejos y productos farmacéuticos donde se requieren configuraciones estructurales precisas .

Química Medicinal

En química medicinal, este compuesto se utiliza por su funcionalidad de éster, que se puede transformar en varios derivados que son fundamentales en el diseño de fármacos. El grupo éster se puede hidrolizar o modificar para alterar las propiedades farmacocinéticas de la molécula, como su solubilidad y biodisponibilidad .

Agroquímicos

El derivado del éster también es significativo en el desarrollo de agroquímicos. Su motivo estructural se encuentra en muchos pesticidas y herbicidas. Al modificar el grupo éster, los químicos pueden crear compuestos con acciones específicas contra plagas o malezas específicas, mejorando las estrategias de protección de cultivos .

Industria del Aroma y la Fragancia

Los ésteres son conocidos por sus aromas agradables. Si bien This compound en sí mismo puede no usarse directamente en aromas y fragancias, sus derivados podrían contribuir a los perfiles de olor y sabor de varios productos. La manipulación de grupos éster puede conducir a la síntesis de compuestos con propiedades sensoriales deseables .

Química Polimerica

En química polimérica, este éster puede estar involucrado en la síntesis de polímeros biodegradables. Su incorporación a las cadenas poliméricas puede impartir biocompatibilidad y propiedades de degradación, que son esenciales para aplicaciones médicas como los sistemas de administración de fármacos .

Química Analítica

This compound: puede servir como un compuesto estándar o de referencia en química analítica. Ayuda en la calibración de instrumentos y el desarrollo de métodos analíticos para la detección y cuantificación de compuestos similares en mezclas complejas .

Investigación Bioquímica

Este compuesto se utiliza en investigación bioquímica para estudiar las interacciones enzima-sustrato, particularmente con enzimas que modifican aminoácidos y péptidos. El grupo amino protegido permite a los investigadores investigar la especificidad y el mecanismo de las enzimas sin que ocurran reacciones prematuras .

Ciencia de Materiales

Por último, en la ciencia de materiales, el éster se utiliza para modificar las propiedades superficiales de los materiales. Por ejemplo, se puede utilizar para crear recubrimientos hidrofóbicos o para funcionalizar superficies para interacciones específicas, lo cual es crucial en el desarrollo de materiales avanzados con propiedades personalizadas .

Propiedades

IUPAC Name |

ethyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-5-16-9(14)8(6-7-13)12-10(15)17-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGDPHFPHJVSEC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652490 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147325-09-5 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

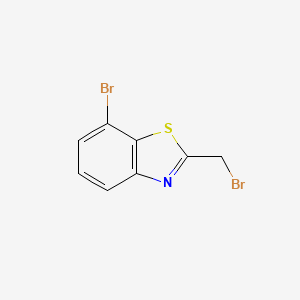

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

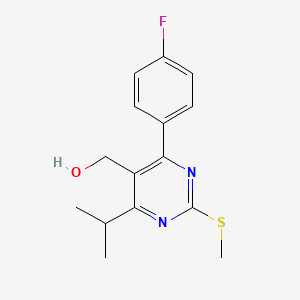

![TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE](/img/structure/B563215.png)

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B563216.png)